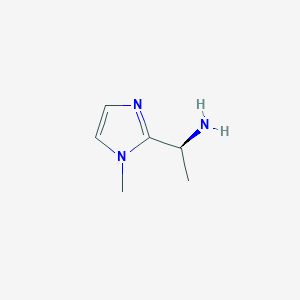
(S)-1-(1-Methyl-1H-iMidazol-2-yl)ethanaMine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine is a chiral compound with a unique structure that includes an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine typically involves the use of starting materials that include imidazole derivatives. One common method involves the alkylation of imidazole with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases such as potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methylimidazole
- 2-Methylimidazole
- 4-Methylimidazole
Comparison
(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine is unique due to its chiral nature and specific substitution pattern on the imidazole ring. This distinguishes it from other methylimidazole derivatives, which may lack chirality or have different substitution patterns, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
1268492-91-6 |
|---|---|
Fórmula molecular |
C6H11N3 |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(1S)-1-(1-methylimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-8-3-4-9(6)2/h3-5H,7H2,1-2H3/t5-/m0/s1 |
Clave InChI |
ADIMIJGUVBPQPB-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=NC=CN1C)N |
SMILES canónico |
CC(C1=NC=CN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(3-Chlorophenyl)methoxy]-2-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622874.png)
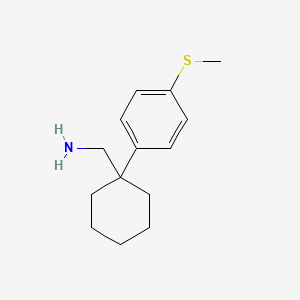
![2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid](/img/structure/B13622880.png)
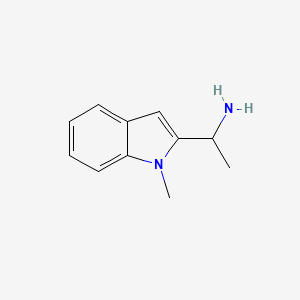
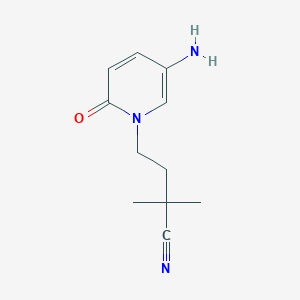
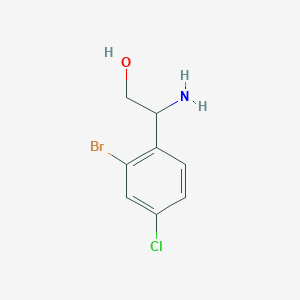
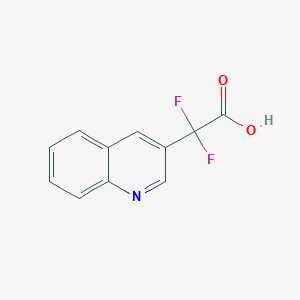
![3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid](/img/structure/B13622919.png)
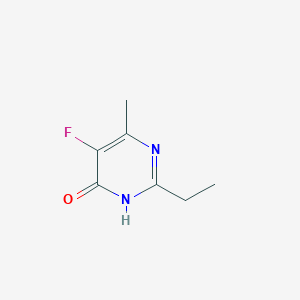
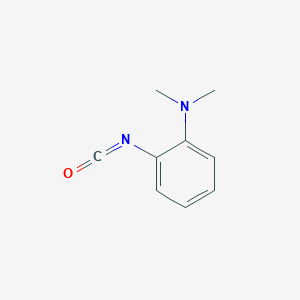
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13622939.png)
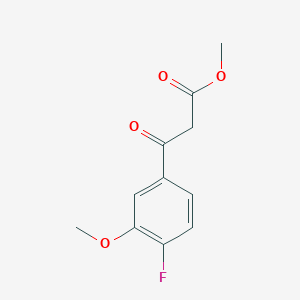
![2-Tert-butyl 8-ethyl 8-fluoro-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13622955.png)

